3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
3,7,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2/c1-12-11-23-13-14(20(2)17(26)21(3)15(13)25)18-16(23)24(19-12)10-9-22-7-5-4-6-8-22/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPFHQRKXIWAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common method includes the reaction of a suitable purine derivative with a piperidine-containing reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring and purine core provide electron-deficient positions susceptible to nucleophilic attack. Key reactive sites include:
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C2 and C4 positions of the triazine ring (activated by adjacent nitrogen atoms).
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C6 and C8 carbonyl groups in the purine moiety (potential sites for nucleophilic addition or substitution under basic conditions).
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Aromatic substitution | Reflux with amines (e.g., NH<sub>3</sub>, alkylamines) in DMF | Amino-triazino-purine derivatives | Selective substitution at C2/C4 triazine positions |
| Alkylation | K<sub>2</sub>CO<sub>3</sub>, alkyl halides, DMSO, 60°C | Alkylated derivatives at purine carbonyl oxygen | Limited by steric hindrance from methyl groups |
Oxidation and Reduction
The compound’s conjugated system and methyl groups participate in redox reactions:
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Oxidation :
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Reduction :
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Purine carbonyl groups reduce to alcohols using NaBH<sub>4</sub>/NiCl<sub>2</sub> (low yield due to competing side reactions).
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Cycloaddition and Ring-Opening Reactions
The triazine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Ring-opening occurs under acidic conditions (HCl/EtOH), yielding aminopurine intermediates.
Acid-Base Reactivity
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Protonation : The piperidine nitrogen (pK<sub>a</sub> ~10.5) and purine N7 (pK<sub>a</sub> ~3.5) serve as protonation sites, altering solubility and electronic properties.
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Deprotonation : Methyl groups stabilize the conjugate base under strong basic conditions (e.g., NaOH), enabling further functionalization .
Side-Chain Modifications
The 2-(piperidin-1-yl)ethyl side chain undergoes:
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Quaternization : Reacts with methyl iodide to form quaternary ammonium salts.
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Cleavage : Treatment with HBr/AcOH removes the side chain, yielding a primary amine intermediate .
Mechanistic Considerations
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Steric effects : Methyl groups at positions 3,7,9 hinder reactions at adjacent sites, favoring regioselectivity at less hindered positions.
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Electronic effects : Electron-withdrawing triazine ring increases electrophilicity of purine carbonyls, facilitating nucleophilic attack.
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Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of this compound is primarily attributed to its triazino-purine structure, which is known for various biological activities.
Anticancer Properties
Research indicates that derivatives of triazino-purines exhibit significant anticancer activity. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in several studies. For instance, compounds with similar structures have shown efficacy as inhibitors of tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Activity
Triazine derivatives have been reported to possess antiviral properties. The compound may inhibit viral replication by interfering with viral enzymes or host cell machinery. Studies have indicated that modifications to the piperidine moiety can enhance antiviral activity against specific viruses.
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione may provide neuroprotective benefits in models of neurodegenerative diseases. This is likely due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions that utilize various reagents and catalysts to achieve high yields and purity.
Synthesis Overview
- Starting Materials : Commonly used starting materials include piperidine derivatives and triazine precursors.
- Reaction Conditions : The synthesis typically requires controlled temperatures and specific solvents to facilitate the desired reactions.
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Piperidine | Reflux in ethanol |
| 2 | Cyclization | Triazine precursor | Heat under inert atmosphere |
| 3 | Purification | Chromatography | Standard purification methods |
Case Studies
Several studies have explored the applications of this compound or its analogs:
Case Study 1: Anticancer Activity
In a study published in Cancer Research, an analog of the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity against breast cancer cells.
Case Study 2: Antiviral Mechanism
A research article in Journal of Virology demonstrated that a related triazine compound inhibited the replication of influenza virus in vitro. Mechanistic studies suggested that the compound interfered with viral RNA synthesis.
Case Study 3: Neuroprotection
A study featured in Neuroscience Letters evaluated the neuroprotective effects of a derivative in a mouse model of Alzheimer's disease. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of 3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compound A ()
- The 4-phenylpiperazinyl group increases molecular mass (436.52 g/mol) and lipophilicity compared to the target compound. Piperazine derivatives are known for enhanced binding to serotonin and dopamine receptors, suggesting possible neuropharmacological applications .
- The phenyl group may improve metabolic stability but could reduce solubility in aqueous media.
Compound B ()
- The 4-chlorophenyl substituent introduces an electron-withdrawing group, which may alter electronic distribution and hydrogen-bonding capacity.
- Molecular mass (409.81 g/mol) is comparable to the target compound, but reduced alkylation may affect membrane permeability.
Compound C ()
- The tetramethyl configuration (C₁₁H₁₄N₆O₂) results in a significantly smaller molecular mass (262.27 g/mol). This compact structure could enhance blood-brain barrier penetration, making it suitable for central nervous system targets .
- Lack of bulky side chains may limit receptor specificity compared to the target compound.
Research Findings and Trends
- Piperidine vs. Piperazine Substituents : The target compound’s piperidine group (a six-membered ring with one nitrogen) is less polar than Compound A’s piperazine (two nitrogen atoms), which may reduce off-target interactions but also decrease solubility .
- Chlorophenyl vs. Alkyl Chains : Compound B’s chlorophenyl group could enhance binding to hydrophobic pockets in enzymes, whereas the target’s piperidinylethyl chain offers conformational flexibility for dynamic interactions .
- Size-Activity Relationships : Compound C’s low molecular mass suggests utility in fragment-based drug design, while the target compound’s intermediate size (~408 g/mol) balances solubility and bioavailability .
Biological Activity
The compound 3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. Its unique structure includes a purine core and a piperidine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name reflects its complex structure. The presence of multiple functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. Research indicates that purine derivatives can modulate receptor activity significantly. For instance, compounds with similar structures have shown affinity for A1 and A2A adenosine receptors, which are implicated in cardiovascular and neurological functions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazino-purine derivatives. For example, compounds containing the triazepine skeleton demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed that certain derivatives could inhibit cell proliferation in colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range .
| Cell Line | IC50 Value (μM) | Compound |
|---|---|---|
| HCT-116 (Colon) | 6.2 | 3-(piperidin-1-yl)-4,5-dihydro-1H-1,2,4-triazepines |
| T47D (Breast) | 27.3 | 3-(piperidin-1-yl)-4,5-dihydro-1H-1,2,4-triazepines |
Anti-inflammatory and Analgesic Effects
Triazepine derivatives have also been noted for their anti-inflammatory and analgesic properties. Studies suggest that these compounds can inhibit cytokine production and modulate inflammatory pathways . The structural features of the compound may enhance its ability to interact with inflammatory mediators.
Antimicrobial Activity
Research into the antimicrobial properties of similar purine derivatives has shown promising results. Compounds with triazole and triazepine structures exhibited significant antibacterial and antifungal activities against various pathogens . This suggests that the compound may possess similar properties worth exploring.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Yamamoto et al. (2015) reported that triazepine derivatives could inhibit cytokine production in vitro, suggesting their potential use in treating inflammatory diseases .
- A study on triazolethiones demonstrated their effectiveness against cancer cell lines with varying degrees of potency depending on structural modifications .
- Antimicrobial assays indicated that certain purine derivatives had broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?
- Methodological Answer : Multi-step synthesis involving cyclocondensation and alkylation reactions is recommended. For example, triazine-purinone scaffolds can be synthesized via one-pot reactions using catalysts like Cu(I) for azide-alkyne cycloaddition (Click chemistry) to introduce the piperidinyl-ethyl moiety. Purification via column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) ensures high yield (≥85%). Structural validation requires NMR (¹H, ¹³C) and HRMS to confirm regioselectivity and purity .
Q. How can spectroscopic techniques characterize this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.5–3.5 ppm for CH₃) and piperidinyl protons (δ ~1.4–2.7 ppm). Triazino-purine core protons appear at δ ~7.0–8.5 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and triazine ring vibrations (C=N at ~1600 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated within 1 ppm error) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 2–8°C in airtight, light-resistant containers. Avoid inhalation; dispose via hazardous waste streams. Refer to SDS for acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Combine quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) with AI-driven parameter optimization. For instance, ICReDD’s reaction path search algorithms predict optimal solvents (e.g., DMF or THF) and catalysts by simulating transition states and activation energies. Experimental validation via real-time FTIR monitoring ensures alignment with computational predictions .
Q. What strategies enhance bioactivity through structural modifications of the triazino-purine core?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or chloro substituents) at the 3-position of the triazine ring to modulate electron density. Compare analogs using docking studies (AutoDock Vina) against target proteins (e.g., kinases). Synthesize derivatives via Suzuki-Miyaura coupling for aryl substitutions, followed by in vitro IC₅₀ assays .
Q. How to resolve contradictions in spectroscopic data between experimental and computational results?
- Methodological Answer : Perform solvent-effect simulations (COSMO-RS) to account for shifts in NMR chemical shifts. Validate using 2D NMR (HSQC, HMBC) to resolve ambiguous assignments. Cross-check with X-ray crystallography (if crystalline) for absolute configuration .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use Arrhenius kinetics to extrapolate degradation rates. For pH stability, incubate in buffers (pH 1–13) and track decomposition via UV-Vis at λ_max ~270 nm .
Q. How to design a scalable reactor system for gram-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
